Fmoc-Glu-OtBu
Description
Contextualization within Amino Acid Protecting Group Strategies in Peptide Synthesis
The creation of a peptide bond between two amino acids requires the activation of a carboxyl group of one amino acid to react with the amino group of another. peptide-li.comresearchgate.net To prevent unwanted side reactions, such as self-polymerization, chemists employ protecting groups to temporarily block reactive functional groups. biosynth.com In peptide synthesis, the alpha-amino group of the incoming amino acid and any reactive side chains must be protected. biosynth.comnih.gov
Two dominant strategies have emerged for SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. biosynth.comnih.govamericanpeptidesociety.org
Boc/Bzl Strategy : This earlier method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the alpha-amino group and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. americanpeptidesociety.orgslideshare.net Deprotection of the Boc group requires treatment with a strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors requires an even stronger, hazardous acid like hydrogen fluoride (B91410) (HF). americanpeptidesociety.orgslideshare.net
Fmoc/tBu Strategy : This has become the more popular approach due to its milder conditions. americanpeptidesociety.orgnih.gov It employs the base-labile Fmoc group for temporary alpha-amino protection and acid-labile groups, such as the tert-butyl (tBu) ether, for side-chain protection. iris-biotech.de
Fmoc-Glu-OtBu is a quintessential building block for the Fmoc/tBu strategy. advancedchemtech.compeptide.com The Fmoc group protects the alpha-amino terminus, while the OtBu group shields the reactive carboxylic acid on the glutamic acid side chain, preventing it from interfering with the peptide bond formation. innospk.comadventchembio.com
Historical Development and Significance of Fmoc Chemistry for Peptide Synthesis
The chemical synthesis of peptides has been a challenge for over a century, with progress tied directly to the development of better protecting groups. peptide-li.comlgcstandards.com A major breakthrough occurred in the 1960s with R. B. Merrifield's invention of solid-phase peptide synthesis (SPPS), which dramatically simplified the process. researchgate.netlgcstandards.compublish.csiro.au The initial SPPS methods predominantly used the Boc strategy. nih.gov
In the late 1970s, Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge developed Fmoc chemistry as a milder alternative. lgcstandards.comlgcstandards.com The Fmoc group, first introduced by Carpino and Han in 1970 for solution-phase synthesis, was adapted for solid-phase applications. nih.govnih.gov This new strategy offered significant advantages. The deprotection of the Fmoc group is achieved with a secondary amine, typically piperidine (B6355638), which is a much milder condition than the repeated use of strong acid required in the Boc strategy. lgcstandards.comlgcstandards.com
The significance of Fmoc chemistry lies in its compatibility with a wider range of sensitive and complex peptides. peptide-li.comresearchgate.net The harsh acidic conditions of the Boc method could degrade certain peptide sequences or destroy delicate post-translational modifications like glycosylation and phosphorylation. nih.govnih.gov The mild conditions of the Fmoc/tBu strategy expanded the scope of synthetic peptides, enabling the creation of molecules that were previously inaccessible. nih.govnih.gov Consequently, Fmoc-based SPPS is now the method of choice for routine peptide synthesis. slideshare.net
Orthogonal Protecting Group Concept Applied to this compound
The success of the Fmoc/tBu strategy hinges on the principle of orthogonality. slideshare.net In chemical synthesis, a protection scheme is considered orthogonal if different classes of protecting groups can be removed selectively under distinct chemical conditions, without affecting the other groups. biosynth.comnih.goviris-biotech.de This allows for precise control over which part of a molecule reacts and when. adventchembio.com
This compound is a perfect illustration of this concept. The two protecting groups employed, Fmoc and OtBu, are mutually orthogonal:
The Fmoc group is base-labile. It is stable to acidic conditions but is rapidly cleaved by treatment with a mild base, such as a 20% solution of piperidine in dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.delgcstandards.com This step is performed repeatedly during synthesis to deprotect the alpha-amino group for the addition of the next amino acid in the sequence.
The OtBu group is acid-labile. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids. iris-biotech.de The OtBu group on the glutamic acid side chain remains intact throughout the entire chain assembly process. It is typically removed during the final step when the completed peptide is cleaved from the solid support resin, a process that uses a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). iris-biotech.delgcstandards.com
This orthogonality ensures that the side chain of the glutamic acid residue remains protected while the peptide chain is elongated, and then the alpha-amino group is selectively deprotected at each step. This prevents unwanted branching or other side reactions, ensuring the synthesis of the correct peptide sequence with high fidelity. adventchembio.com
Physicochemical Properties of Fmoc-Glu(OtBu)-OH
| Property | Value |
| CAS Number | 71989-18-9 innospk.com |
| Molecular Formula | C₂₄H₂₇NO₆ innospk.com |
| Molecular Weight | 425.47 g/mol innospk.com |
| Appearance | White to off-white powder innospk.com |
| Melting Point | 83-90 °C innospk.com |
| Boiling Point | 638.1 °C at 760 mmHg innospk.com |
| Density | 1.232 g/cm³ innospk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426921 | |
| Record name | Fmoc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84793-07-7 | |
| Record name | Fmoc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-5-(tert-Butoxy)-4-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXH3RHN4GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Fmoc Glu Otbu and Its Analogues
Established Synthetic Routes for Fmoc-L-Glutamic Acid 5-tert-Butyl Ester
Fmoc-L-glutamic acid 5-tert-butyl ester is a derivative of glutamic acid where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the side-chain (gamma) carboxylic acid is protected as a tert-butyl (OtBu) ester. peptide.comnih.gov This specific protection scheme is fundamental for its use in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com
A notable and efficient route for preparing Fmoc-Glu(OtBu)-OH involves the selective deprotection of a diester precursor using a copper salt. google.comgoogle.com This method offers a significant improvement over older, more complex synthetic pathways. google.com The sequence begins with the preparation of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂), followed by a selective, copper-mediated removal of the α-tert-butyl ester, and subsequent introduction of the Fmoc group. google.comgoogle.com
The key steps in this optimized synthesis are:
Diester Formation : L-Glutamic acid is converted to Glu(OtBu)₂. This can be achieved through a transesterification reaction with tert-butyl acetate (B1210297) catalyzed by perchloric acid. google.comgoogle.com
Selective Deprotection : The Glu(OtBu)₂ is treated with a copper salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) chloride (CuCl₂), in an aqueous solution. This leads to the formation of a copper complex, Cu[Glu(OtBu)]ₓ, selectively cleaving the 1-tert-butyl ester. google.com
Copper Removal : The copper is then removed from the complex using a chelating agent like EDTA or tetramethylethylenediamine, yielding Glu(OtBu). google.com
Fmoc Protection : The final step is the reaction of Glu(OtBu) with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, under basic conditions to yield the target compound, Fmoc-Glu(OtBu)-OH. google.comgoogle.com
Optimization of this process involves careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity. For instance, the selective deprotection step is typically run at a moderately elevated temperature (40-50°C) for several hours. google.com The final Fmoc-protection step is performed at a controlled pH of 8-9 to ensure efficient reaction. google.com
| Step | Description | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| 1 | Preparation of Glu(OtBu)₂ | L-Glutamic acid, tert-butyl acetate, perchloric acid | 10-20°C, 24-48 hours | google.comgoogle.com |
| 2 | Selective removal of 1-tert-butyl ester | Glu(OtBu)₂, CuSO₄·5H₂O or CuCl₂ | 40-50°C, 12-16 hours | google.com |
| 3 | Copper Chelation | Na₂EDTA·2H₂O or tetramethylethylenediamine | Room temperature, pH 8-9 | google.com |
| 4 | Fmoc Group Introduction | Glu(OtBu), Fmoc-OSu or Fmoc-Cl, Triethylamine | pH 8-9, 8-10 hours | google.com |
For industrial applications, the efficiency, cost-effectiveness, and scalability of a synthetic route are paramount. The copper salt-mediated synthesis of Fmoc-Glu(OtBu)-OH is particularly well-suited for large-scale production because it simplifies the process route and reduces costs compared to earlier methods. google.comgoogle.com This innovative approach avoids many of the complex protection and deprotection steps found in traditional syntheses, leading to high yields and excellent product quality. google.com Purity levels exceeding 99% by HPLC have been reported, with minimal isomeric impurities. google.com
| Feature | Copper Salt-Mediated Method | Solid-Phase Method | Carbodiimide Coupling Method |
|---|---|---|---|
| Starting Material | Glutamic acid | Resin-bound intermediates | Boc-Glu(OtBu) derivatives |
| Selectivity | High, via selective removal of α-tert-butyl | Dependent on resin and protecting groups | Dependent on protecting groups |
| Scalability | Suitable for large-scale production | More suitable for small-scale synthesis | Moderate, batch-wise synthesis |
| Yield | High (e.g., 88g from 60g Glu(OtBu)₂) google.com | Moderate to high | Moderate to high |
| Complexity | Simplified multi-step process | Requires resin handling and specialized equipment | Requires careful reaction monitoring |
| Cost | Reduced due to simplified process | Higher due to resin and reagent costs | Moderate |
Comparative analysis based on findings from multiple synthesis strategies. google.com
Synthesis of Orthogonally Protected Dipeptide Building Blocks Incorporating Fmoc-Glu-OtBu
This compound is frequently used not just as a single amino acid but as a component in the synthesis of di- and tripeptide building blocks. google.comd-nb.info These larger, pre-formed units can facilitate the synthesis of difficult peptide sequences, helping to overcome problems like aggregation and incomplete coupling during SPPS. adventchembio.com An example is the synthesis of Fmoc-Glu[Oβ(Alloc-Thr-OtBu)]-OH, an orthogonally protected dipeptide. nih.gov In this case, the glutamic acid side chain is esterified to the hydroxyl group of a threonine residue, which itself is protected with Alloc (allyloxycarbonyl) and OtBu groups. nih.gov Another example involves coupling Fmoc-Glu-OAll with Arg(Pbf)-OtBu to form the dipeptide building block Fmoc-Glu(Arg(Pbf)-OtBu)-OH after deprotection of the allyl group. nih.gov These building blocks, with their distinct protecting groups, allow for selective deprotection and modification at specific sites in a growing peptide chain. adventchembio.com
| Dipeptide Building Block | Component 1 | Component 2 | Key Feature | Reference |
|---|---|---|---|---|
| Fmoc-Glu[Oβ(Alloc-Thr-OtBu)]-OH | Fmoc-Glu-OH | Alloc-Thr-OtBu | Orthogonal Alloc group for selective deprotection. | nih.gov |
| Fmoc-Glu(Arg(Pbf)-OtBu)-OH | Fmoc-Glu-OAll | Arg(Pbf)-OtBu | Incorporates a protected Arginine residue. | nih.gov |
| Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH | Fmoc-Glu(OtBu)-OH | Thr(ψ(Me,Me)pro) | Pseudoproline dipeptide to disrupt aggregation. | adventchembio.com |
Derivatization Strategies of this compound
The chemical structure of this compound allows for various derivatization strategies, enabling its use in a wide array of research and development applications beyond standard peptide synthesis.
This compound serves as a versatile linker and building block for creating complex molecular architectures. sigmaaldrich.comsigmaaldrich.com For example, it has been employed as a linker in the preparation of multi-small molecule-conjugated derivatives of the anticancer drug paclitaxel (B517696) (PTX). sigmaaldrich.comsigmaaldrich.com The free α-carboxyl group of this compound provides a handle for further chemical modifications while the protected side chain and α-amino group prevent unwanted side reactions. This strategy is used in the synthesis of acylated peptides, such as the GLP-1 receptor agonist Semaglutide, where this compound is used as a building block in the acylation side chain attached to a lysine (B10760008) residue. google.com
For advanced research applications, particularly in proteomics and biomolecular NMR, isotopically labeled versions of this compound are invaluable. medchemexpress.comisotope.com Stable heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) can be incorporated into the molecule. medchemexpress.com These labeled compounds serve as tracers for quantification in drug development and for structural studies of peptides and proteins. medchemexpress.comisotope.com
Commercially available labeled analogues include:
Fmoc-Glu(OtBu)-OH-¹⁵N : Labeled with ¹⁵N at the α-amino group. sigmaaldrich.com
Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N : Fully labeled on all five carbon atoms and the nitrogen atom of the glutamic acid core. medchemexpress.comisotope.com
These labeled building blocks are used in SPPS to synthesize isotope-labeled peptides, which can then be used for applications such as metabolic flux analysis and quantitative mass spectrometry-based proteomics. medchemexpress.comisotope.com
| Isotopically Labeled Compound | Isotopes | Isotopic Purity | Primary Application | Reference |
|---|---|---|---|---|
| Fmoc-Glu(OtBu)-OH-¹⁵N | ¹⁵N | 98 atom % ¹⁵N | Bio-NMR, Peptide Synthesis | sigmaaldrich.com |
| Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N | ¹³C, ¹⁵N | 99% ¹³C, 99% ¹⁵N | Biomolecular NMR, Proteomics, MS-based protein quantitation | medchemexpress.comisotope.com |
Fmoc Glu Otbu in Solid Phase Peptide Synthesis Spps Strategies
Fundamental Role of Fmoc-Glu-OtBu in Fmoc/tBu SPPS
The Fmoc/tBu strategy relies on the differential lability of protecting groups. The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino terminus of incoming amino acids and is readily removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.depeptide.comaltabioscience.com. This deprotection step unmasks the amino group for subsequent coupling. Concurrently, the tert-butyl (tBu) ester protects the reactive side-chain carboxyl group of glutamic acid iris-biotech.dealtabioscience.compeptide.com. The tBu group is stable to the basic conditions used for Fmoc removal, a key aspect of its orthogonality iris-biotech.depeptide.comaltabioscience.com. This allows for the stepwise elongation of the peptide chain without premature modification or loss of the side-chain protection. Fmoc-Glu(OtBu)-OH is a standard reagent for incorporating glutamic acid, helping to prevent unwanted side reactions such as aspartimide formation, which can occur with aspartic acid residues adventchembio.com.
Coupling Efficiency and Reaction Optimization in this compound Incorporation
Investigation of Coupling Reagents and Conditions
The efficient incorporation of this compound into a growing peptide chain is typically achieved using well-established coupling reagents. Common activating agents include uronium/phosphonium salts such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU (1-((Bis(dimethylamino)methylene)amino)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a base like DIEA (N,N-Diisopropylethylamine) americanpeptidesociety.orgamericanpeptidesociety.orgambeed.comnih.gov. Carbodiimide-based reagents, such as DIC (N,N'-Diisopropylcarbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure, are also widely employed for their cost-effectiveness and efficiency americanpeptidesociety.orgamericanpeptidesociety.orgnih.gov. Monitoring the coupling reaction, for instance, via a Kaiser test or other colorimetric assays, helps ensure complete amino acid incorporation .
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent System | Activation Mechanism | Typical Efficiency | Notes |
| HBTU/HATU/COMU + DIEA | Uronium/Phosphonium Salts | High (>95-99%) | Rapid, efficient, low racemization risk. HATU and COMU are generally more potent than HBTU. DIEA is a common non-nucleophilic base. |
| DIC/HOBt or DIC/Oxyma | Carbodiimide + Additive | High (>95-99%) | Cost-effective, widely used. Additives (HOBt, Oxyma) are crucial to suppress racemization and improve coupling efficiency. |
Impact on Overall Peptide Yield and Purity
| Coupling Efficiency per Step (%) | Theoretical Overall Yield (%) |
| 97.0 | 23.8 |
| 98.0 | 36.5 |
| 99.0 | 60.5 |
| 99.5 | 77.9 |
| 99.9 | 95.1 |
Side Chain Protection and Deprotection Orthogonality of this compound
The side chain protection of glutamic acid as a tert-butyl ester (OtBu) is a key feature of this compound, ensuring its compatibility with the Fmoc/tBu SPPS strategy and enabling orthogonal deprotection.
Selective Deprotection Strategies for Glutamic Acid Residues
In the standard Fmoc/tBu SPPS protocol, the tert-butyl ester protecting group on the γ-carboxyl of glutamic acid is designed to be stable to the basic conditions used for Fmoc removal iris-biotech.depeptide.comaltabioscience.com. This stability allows for multiple cycles of Nα-Fmoc deprotection and coupling without affecting the side chain. While some methods exist for the selective deprotection of tBu esters using Lewis acids like FeCl₃ researchgate.netacs.org, the primary role of the tBu group in the Fmoc/tBu strategy is its removal during the final global deprotection and cleavage step. For specific applications requiring selective modification of the glutamic acid side chain while other tBu groups remain intact, alternative protecting groups such as 2-phenylisopropyl esters or allyl esters are often employed, as they can be removed under different conditions peptide.com.
Compatibility with Global Deprotection and Cleavage Cocktails
The tert-butyl ester of this compound is readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) in combination with scavengers iris-biotech.dealtabioscience.compeptide.com. This acidic cleavage serves as the final step in SPPS, simultaneously removing the tBu protecting groups from all acidic amino acid side chains (Asp, Glu) and other acid-labile side-chain protecting groups (e.g., tBu for Ser, Thr, Tyr; Trt for His, Cys, Asn, Gln; Pbf/Pmc for Arg; Boc for Trp, Lys) iris-biotech.dealtabioscience.comsigmaaldrich.comthermofisher.com. The peptide is also cleaved from the solid support during this process. Common cleavage cocktails include TFA mixed with scavengers such as triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT), or anisole (B1667542) sigmaaldrich.comthermofisher.comadvancedchemtech.compeptide.com. These scavengers are essential to trap the reactive carbocations (e.g., tBu cations) generated during the deprotection process, thereby preventing them from alkylating nucleophilic amino acid residues in the peptide and causing unwanted side reactions thermofisher.comadvancedchemtech.compeptide.com. The tBu group's compatibility with these standard acid-labile cleavage conditions makes this compound a robust and reliable building block in the Fmoc/tBu SPPS workflow.
Addressing Synthetic Challenges with this compound
The incorporation of this compound into peptide sequences, while highly beneficial, can also present specific synthetic challenges that require careful management. These challenges primarily revolve around potential side reactions, aggregation, and the formation of deletion sequences, all of which can compromise the yield and purity of the final peptide product.
Mitigation of Aspartimide Formation and Related Side Reactions
Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly prevalent in sequences containing Asp-Gly or Asp-Asp motifs nih.govmdpi.com. This reaction involves the cyclization of the aspartic acid side chain carboxyl with the peptide backbone nitrogen, leading to a succinimide (B58015) intermediate (aspartimide) which can then undergo ring-opening to form both L- and D-isomers, as well as deletion sequences mdpi.com. While this compound itself does not directly form aspartimides, its presence in a peptide sequence alongside aspartic acid residues can influence the propensity for such side reactions. The tert-butyl ester protection on the glutamic acid side chain is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF), thus preventing unwanted side-chain deprotection that could otherwise indirectly promote side reactions peptide.comiris-biotech.de.
Strategies to mitigate aspartimide formation when using this compound in conjunction with aspartic acid residues include:
Acidic Additives: Incorporating weak acids such as Oxyma Pure or formic acid into the Fmoc deprotection cocktail can temper the basicity of piperidine, thereby reducing aspartimide formation nih.govpeptide.comresearchgate.netacs.org. For instance, adding Oxyma Pure to piperidine has been shown to reduce impurities from 44% to 15% in a specific test peptide nih.gov.
Alternative Deprotection Reagents: The use of less basic deprotection reagents, such as dipropylamine (B117675) (DPA), has demonstrated a significant reduction in aspartimide formation compared to piperidine, even at elevated temperatures acs.org.
Specialized Building Blocks: For sequences highly prone to aspartimide formation, the use of backbone-protected aspartic acid derivatives, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively suppress this side reaction nih.govnih.gov.
The tert-butyl ester protection on glutamic acid ensures orthogonality, meaning it remains intact during Fmoc removal and is only cleaved during the final acidic global deprotection step, thus contributing to controlled synthesis and minimizing side reactions associated with premature side-chain deprotection peptide.comadventchembio.com.
Strategies for Overcoming Aggregation and Solubility Issues in Peptide Elongation
Peptide aggregation and poor solubility are significant challenges during SPPS, particularly for longer or hydrophobic sequences, often leading to incomplete coupling and truncated or deletion sequences luxembourg-bio.com. The incorporation of residues like glutamic acid, especially in repetitive sequences or hydrophobic segments, can exacerbate these issues.
Strategies to address aggregation and solubility problems when incorporating this compound include:
Pseudoproline Dipeptides: The use of pseudoproline dipeptides, such as those incorporated into Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, can disrupt secondary structure formation and hydrogen bonding networks within the growing peptide chain. This structural rigidity enhances solubility and facilitates more efficient coupling of subsequent amino acids, even in challenging sequences adventchembio.com.
Solubilizing Linkers: For highly insoluble peptide segments, novel linkers, such as the allyl-based linker in Fmoc-Glu(AlHx)-OH, can be temporarily attached to the glutamic acid side chain to improve solubility during synthesis and purification utah.edu.
Solvent Optimization: While not specific to this compound, the choice of solvents and additives can influence peptide solubility. The tert-butyl ester of this compound itself contributes to better solubility in common organic solvents used in SPPS compared to unprotected glutamic acid adventchembio.com.
Minimizing Deletion Sequences and Impurity Formation
Deletion sequences, where one or more amino acids are omitted during synthesis, and other impurities arise from incomplete coupling, incomplete deprotection, or side reactions. The quality of the Fmoc-protected amino acid building blocks is paramount in minimizing these issues.
High-Purity Reagents: Utilizing high-purity this compound and other Fmoc-amino acids ensures reliable and reproducible coupling reactions, leading to higher yields and a more consistent impurity profile in crude peptides altabioscience.comnih.gov.
Efficient Coupling: Strategies that enhance coupling efficiency, such as optimized coupling reagents (e.g., HATU, HBTU) and appropriate reaction times, are crucial. The use of pre-formed active esters, like Fmoc-Glu(OtBu)-OPfp, can also facilitate efficient coupling sigmaaldrich.com.
Reduced Side Reactions: By minimizing side reactions such as aspartimide formation and aggregation, the formation of deletion sequences and other by-products is inherently reduced, leading to a cleaner crude peptide altabioscience.comadventchembio.com. The inherent stability of the tBu protecting group under Fmoc deprotection conditions also contributes to fewer side reactions related to premature side-chain modifications.
Advanced SPPS Protocols Utilizing this compound
The versatility of this compound makes it compatible with advanced SPPS methodologies, including automated systems and greener chemical approaches.
Automated Flow-Based Peptide Synthesis (AFPS) Integration
Automated flow-based peptide synthesis (AFPS) offers significant advantages in terms of speed, efficiency, and reproducibility, and Fmoc chemistry is well-suited for integration into these systems acs.org. This compound is routinely used in AFPS protocols, leveraging the rapid and efficient coupling and deprotection steps enabled by flow chemistry.
In AFPS, this compound is typically coupled using standard reagents like HATU or PyAOP in solvents such as DMF, often at elevated temperatures (e.g., 90 °C) to accelerate reaction kinetics acs.orgrsc.org. Fmoc deprotection is commonly performed using piperidine, sometimes with additives like formic acid to further optimize the process acs.orgrsc.org. The precise control over reagent delivery, reaction times, and temperature in flow systems minimizes side reactions and enhances coupling efficiency, making it ideal for incorporating residues like this compound into complex sequences acs.orgrsc.org.
Green Chemistry Approaches in this compound SPPS
The drive towards more sustainable chemical processes has also influenced peptide synthesis. While this compound is a standard reagent in the established Fmoc/tBu strategy, its application can be integrated into greener SPPS approaches.
Minimizing Protecting Groups and Reagents: Strategies aimed at reducing the number of protecting groups or using more atom-economical reagents contribute to greener synthesis. While this compound itself is a standard protecting group strategy, research into minimal protection strategies or alternative protecting groups for glutamic acid (e.g., water-compatible Smoc-Glu(OtBu)-OH) highlights the ongoing development in this area sci-hub.se. The inherent stability of the tBu group and its cleavage under standard TFA conditions aligns with many SPPS protocols, but the broader goal of reducing waste and hazardous reagent use is a continuous effort in green peptide synthesis.
Compound List
this compound (Fmoc-L-glutamic acid 5-tert-butyl ester)
Fmoc-Asp(OtBu)-OH
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH
Fmoc-Glu(AlHx)-OH
Fmoc-Glu(O-2-PhiPr)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(OAll)-OH
Fmoc-Asp(OAll)-OH
Fmoc-L-glutamic acid 5-tert-butyl ester
Fmoc-Glu(OBzl)-OH
Smoc-Glu(OtBu)-OH
On-Resin Cyclization and Macrocyclization Strategies
On-resin cyclization and macrocyclization represent sophisticated techniques in SPPS used to generate cyclic peptides and peptidomimetics. These methods offer several advantages over solution-phase cyclization, including a pseudo-dilution effect that favors intramolecular cyclization over intermolecular polymerization, thereby improving yields and reducing the formation of linear oligomeric by-products nih.govlew.ro. Cyclic peptides often exhibit enhanced stability against enzymatic degradation and can possess unique conformational properties that improve receptor binding and biological activity compared to their linear counterparts uni-kiel.de.
Fmoc-Glu(OtBu)-OH is frequently employed in strategies involving on-resin cyclization. In many such protocols, the glutamic acid residue, protected as its tert-butyl ester, is incorporated into the linear peptide sequence. The tert-butyl ester on the side chain generally remains stable throughout the Fmoc deprotection and coupling cycles. For cyclization, the peptide is typically anchored to the solid support, and the cyclization reaction occurs between specific functional groups on the peptide chain while it is still bound to the resin nih.govacs.org.
Compound List
| Compound Name | Abbreviation | CAS Number |
| Fmoc-L-glutamic acid 5-tert-butyl ester | Fmoc-Glu(OtBu)-OH | 71989-18-9 |
Key Research Findings Summary
| Process/Strategy | Key Finding | Citation(s) |
| Wash-Free SPPS | Potential for massive waste reduction, up to 95%, by eliminating solvent-intensive washing steps. | researchgate.net |
| General Fmoc SPPS | Fmoc-Glu(OtBu)-OH is a standard, highly efficient building block that enhances solubility and reduces side reactions, contributing to high total yields. | adventchembio.com |
| On-Resin Cyclization | Fmoc-Glu(OtBu)-OH is utilized as a building block in on-resin cyclization strategies, where its tert-butyl ester protection is generally stable during the process and removed during final cleavage. | lew.roacs.org |
| Side-chain Protection for Cyclization | While tert-butyl esters are common, other protecting groups (e.g., 2-phenylisopropyl, allyl) may be preferred for selective side-chain deprotection to facilitate specific cyclization reactions. | peptide.com |
Mechanistic Investigations of Fmoc Glu Otbu in Peptide Chemistry
Reaction Mechanisms of Fmoc and OtBu Protecting Group Removal
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). In the case of Fmoc-Glu-OtBu, the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of the glutamic acid residue. The selective removal of these groups at appropriate stages of the synthesis is crucial for the elongation of the peptide chain and the final deprotection of the completed peptide. The mechanisms for the removal of the Fmoc and OtBu groups are distinct, relying on orthogonal chemistries that allow for their selective cleavage.
Base-Labile Fmoc Deprotection Kinetics
The removal of the Nα-Fmoc protecting group is a critical step in the iterative cycle of Fmoc-based solid-phase peptide synthesis. This process is typically achieved by treatment with a secondary amine base, most commonly piperidine (B6355638), in a polar aprotic solvent such as dimethylformamide (DMF).
The deprotection proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The first and rate-determining step involves the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base. This generates a carbanion, which is stabilized by the aromatic system. The subsequent step is a rapid β-elimination, which leads to the cleavage of the carbamate (B1207046) bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF). The secondary amine used for deprotection also serves as a scavenger for the liberated DBF, forming a stable adduct and preventing undesirable side reactions with the newly deprotected amine.
The kinetics of Fmoc deprotection are influenced by the choice of base, its concentration, and the solvent. While 20% piperidine in DMF is a standard condition that ensures rapid and complete deprotection, typically within minutes, alternative bases and conditions have been investigated to address specific challenges in peptide synthesis, such as the formation of diketopiperazines or aspartimide. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) has been shown to accelerate deprotection kinetics. acs.org
The progress of the Fmoc removal can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance. Kinetic studies performed using RP-HPLC analysis of the reaction of Fmoc-Val-OH with varying concentrations of piperidine in DMF demonstrate the efficiency of the deprotection process.
Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF
| Piperidine Concentration (% v/v) | Reaction Time (min) | Fmoc Group Elimination (%) |
|---|---|---|
| 1% | 1 | 33.4% |
| 3 | 49.6% | |
| 2% | 1 | 12.9% |
| 3 | 63.3% | |
| 5 | 87.9% | |
| 5% | 3 | >99% |
| 20% | 3 | >99% |
This table illustrates the percentage of Fmoc group removal from Fmoc-Val-OH at different time points and piperidine concentrations, as determined by RP-HPLC analysis. Data adapted from studies on Fmoc removal kinetics. researchgate.net
Acid-Labile OtBu Deprotection Mechanisms
The tert-butyl (OtBu) ester is a commonly used protecting group for the side-chain carboxyl functions of aspartic and glutamic acid residues in Fmoc-based SPPS. Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acidic conditions, most commonly with trifluoroacetic acid (TFA).
The mechanism of OtBu deprotection is an acid-catalyzed process. The initial step involves the protonation of the ester oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the free carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation.
The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions if not effectively scavenged. One of the most common side reactions is the alkylation of nucleophilic amino acid residues within the peptide sequence, such as tryptophan and methionine. The tert-butyl cation can attack the indole (B1671886) ring of tryptophan or the thioether side chain of methionine, resulting in the formation of tert-butylated byproducts. nih.gov
To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic species that can efficiently trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The choice of scavengers depends on the amino acid composition of the peptide. For instance, TIS is effective in reducing the tert-butyl cation to isobutane, while water can react with it to form tert-butanol.
Computational and Spectroscopic Studies on this compound Reactivity
Computational and spectroscopic methods provide valuable insights into the electronic structure, reactivity, and behavior of this compound in different environments. These studies help to rationalize its chemical properties and predict its behavior in the context of peptide synthesis.
Molecular Electrostatic Potential and Frontier Molecular Orbital Analyses
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound reveals regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. The negative potential is typically localized around the oxygen atoms of the carboxyl and carbonyl groups, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, the positive potential is associated with the hydrogen atoms, particularly the N-H proton, making it susceptible to deprotonation by a base, which is the initial step in Fmoc group removal.
Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is primarily located on the electron-rich fluorenyl group, indicating that this is the site from which an electron is most easily donated. The LUMO, on the other hand, is distributed over the carbonyl groups, suggesting these are the most likely sites for accepting an electron. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a higher reactivity.
Electron Localization Function and Topological Analysis
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of a molecule. This analysis helps to characterize the nature of chemical bonds and lone pairs. In this compound, ELF analysis can delineate the covalent bonds within the molecule and identify the regions corresponding to the lone pairs on the oxygen and nitrogen atoms. This detailed electronic information complements the insights gained from MEP and FMO analyses.
Topological analysis of the electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), allows for a quantitative description of the chemical bonds and intermolecular interactions. By analyzing the critical points in the electron density, one can characterize the strength and nature of bonds. For this compound, this analysis can provide a deeper understanding of the intramolecular forces that determine its conformation and the non-covalent interactions that may influence its behavior in solution and during self-assembly.
Solvation Effects on Molecular Structure and Reactivity
The solvent environment can significantly influence the structure, stability, and reactivity of this compound. Computational studies employing solvation models can simulate the effect of different solvents, such as the polar aprotic DMF used in peptide synthesis, on the molecule's properties.
Solvation can affect the conformational preferences of this compound by stabilizing certain conformers through solute-solvent interactions, such as hydrogen bonding. These interactions can also influence the molecule's electronic properties, including the MEP and FMO energies. For instance, a polar solvent can stabilize charged or polar regions of the molecule, which can in turn affect the energies of the HOMO and LUMO and, consequently, the molecule's reactivity. Understanding these solvation effects is crucial for predicting and controlling the behavior of this compound during the various steps of peptide synthesis.
Self-Assembly Mechanisms of this compound and Related Derivatives
The self-assembly of Fmoc-amino acids, including this compound, is a phenomenon driven by a delicate balance of non-covalent forces. The process involves the spontaneous organization of individual molecules into stable, well-defined, higher-order architectures. The amphiphilic nature of this compound, possessing both a large hydrophobic Fmoc group and a more hydrophilic amino acid backbone with protected side chains, is central to this behavior. Research indicates that the bulky aromatic Fmoc unit often initiates aggregation through π-π stacking, which is then stabilized by other interactions like hydrogen bonding and hydrophobic effects. aalto.fimdpi.com These interactions collectively guide the formation of structures such as nanofibers, ribbons, and hydrogels, which have potential applications in biomaterials and nanotechnology. beilstein-journals.org
Morphology Control under Varying Conditions (Concentration, Temperature, pH)
The final morphology of self-assembled this compound structures is not fixed but can be precisely controlled by manipulating external conditions. This tunability is a key feature of low molecular weight gelators and allows for the creation of materials with desired properties.
Concentration: The concentration of the Fmoc-amino acid derivative in solution is a critical parameter. Studies on Fmoc-Glu(OtBu)-OH have shown distinct morphological changes with varying concentrations. For instance, at a lower concentration of 3 mM, the compound forms certain self-assembled structures that transition into different morphologies when the concentration is increased to 10 mM. researchgate.netresearchgate.net This concentration dependence is a common feature among related derivatives as well. For example, Fmoc-Thr(tbu)-OH has been observed to assemble into spheres at low concentrations, which then transition into dumbbell-like structures at higher concentrations.
Temperature: Temperature influences the kinetics and thermodynamics of the self-assembly process. Heating a solution of Fmoc-Glu(OtBu)-OH to 70°C has been shown to induce changes in its self-assembled architecture. researchgate.netresearchgate.net In related compounds like Fmoc-Ser(tbu)-OH, an increase in temperature can cause a morphological transition from spherical or flower-like assemblies to rod-like or tube-like structures. chemrxiv.org This demonstrates that thermal energy can be used to overcome certain energy barriers, favoring the formation of different, often more stable, supramolecular arrangements.
pH: The pH of the aqueous environment plays a crucial role, particularly for amino acid derivatives with ionizable groups. This compound contains a free α-carboxylic acid group that is sensitive to pH changes. At neutral or high pH, this group is deprotonated, resulting in a negative charge that can induce electrostatic repulsion between molecules, potentially hindering or preventing self-assembly. nih.gov Lowering the pH leads to the protonation of the carboxylate group, which neutralizes the charge. This reduction in electrostatic repulsion allows other non-covalent interactions to dominate, triggering a rapid, reversible transition from a soluble, random coil state to a self-assembled structure characterized by β-sheet formation, often resulting in nanofibers. nih.gov
The following table summarizes the influence of these conditions on the morphology of this compound and analogous Fmoc-amino acid derivatives.
| Compound | Condition | Parameter | Observed Morphology |
| Fmoc-Glu(OtBu)-OH | Concentration | 3 mM | Specific self-assembled structures researchgate.net |
| 10 mM | Different self-assembled structures researchgate.net | ||
| Temperature | Heating to 70°C | Altered self-assembled architecture researchgate.net | |
| Fmoc-Thr(tbu)-OH | Concentration | Low Concentration | Spheres |
| High Concentration | Dumbbell-like structures | ||
| Temperature | Heating to 70°C | Transition to rods and dumbbell-rod hybrids | |
| Fmoc-Ser(tbu)-OH | Concentration | Low Concentration | Flower-like assemblies |
| High Concentration | Rod-like structures | ||
| Peptide Amphiphiles with Glutamic Acid | pH | pH > 6.8 | Soluble (Random Coil) nih.gov |
| pH < 6.6 | Self-assembled β-sheet nanofibers nih.gov |
Investigation of Non-Covalent Interactions in Self-Assembled Structures
The formation and stability of the self-assembled structures of this compound are governed by a combination of specific non-covalent interactions. beilstein-journals.org Understanding these forces is essential for predicting and controlling the assembly process. The key interactions include π-π stacking, hydrogen bonding, and hydrophobic effects, with electrostatic forces playing a modulatory role. aalto.finih.gov
π-π Stacking: The primary driving force for the initial aggregation of this compound molecules is the π-π stacking interaction between the large, planar fluorenyl rings of the Fmoc protecting groups. aalto.fimdpi.com The aromatic system of the Fmoc moiety is highly hydrophobic and promotes close association in aqueous environments, leading to the formation of a structural backbone for the assembly. mdpi.com
Hydrogen Bonding: Once molecules are brought into proximity by π-π stacking, hydrogen bonds provide directionality and stability to the growing structure. These bonds form between the amide (-CONH-) and carboxylic acid (-COOH) groups of the amino acid backbone. researchgate.netrsc.org This network of hydrogen bonds is crucial for the formation of extended, ordered structures like β-sheets, which are the hallmark of the fibrillar assemblies commonly observed for Fmoc-amino acids. rsc.orgmanchester.ac.uk
Hydrophobic Interactions: The tert-butyl (OtBu) ester group on the glutamic acid side chain, along with the fluorenyl group, contributes significant hydrophobicity. In an aqueous solution, these nonpolar groups are driven to associate with one another to minimize their contact with water molecules, further stabilizing the core of the self-assembled structure. nih.gov
Electrostatic Interactions: As discussed in the context of pH control, the terminal carboxylic acid group can be ionized. When deprotonated (COO-), the resulting negative charges introduce repulsive electrostatic forces that can counteract the attractive forces driving assembly. nih.gov This interaction provides a sensitive switch, allowing the entire self-assembly process to be triggered or reversed by changes in the ambient pH. rsc.org
The interplay of these non-covalent forces in the self-assembly of this compound is summarized in the table below.
| Non-Covalent Interaction | Molecular Moiety Involved | Role in Self-Assembly |
| π-π Stacking | Fluorenyl rings of the Fmoc group | Initiates molecular aggregation and forms the core of the assembly aalto.fimdpi.com |
| Hydrogen Bonding | Amide and carboxylic acid groups | Provides stability, directionality, and promotes the formation of extended β-sheet structures researchgate.netrsc.org |
| Hydrophobic Interactions | tert-Butyl (OtBu) group, Fmoc group | Stabilizes the assembled structure by minimizing contact with water aalto.finih.gov |
| Electrostatic Interactions | Terminal carboxylic acid group | Modulates self-assembly in response to pH; repulsion between charged groups can prevent assembly nih.gov |
Applications of Fmoc Glu Otbu in Advanced Research Fields
Building Block for Peptide-Based Therapeutics and Drug Discovery
Fmoc-Glu-OtBu is a key building block in the synthesis of peptide-based drug candidates. adventchembio.comresearchgate.net Peptides synthesized using this compound can be designed to interact with specific biological targets, leading to the development of therapeutic agents for a range of conditions, including cancer, diabetes, and autoimmune disorders. adventchembio.com
The incorporation of this compound into peptide synthesis allows for the creation of modified peptides with improved pharmacological profiles. chemimpex.com The stability imparted by the Fmoc and OtBu groups can enhance the bioavailability of therapeutic peptides, making them more effective drug candidates. Research has shown that peptides synthesized with this compound exhibit enhanced binding affinity to target receptors. The use of this compound also helps to overcome common challenges in peptide synthesis, such as aggregation and solubility issues, leading to higher yields and purer products.
This compound plays a significant role in the development of sophisticated drug delivery systems. chemimpex.com It is utilized in bioconjugation processes, where peptides are linked to other molecules to create targeted therapies. chemimpex.com This approach enhances the specificity and effectiveness of treatments. chemimpex.com For instance, research has demonstrated the use of this compound as a linker to conjugate the anticancer drug Paclitaxel (B517696) to adenovirus nanoparticles for targeted tumor therapy. biocrick.comnih.gov This system showed enhanced targeting and residence time at the tumor site, leading to high anti-tumor activity. biocrick.comnih.gov
The synthesis of enzyme substrate analogs and inhibitors is another critical application of this compound. adventchembio.com These synthetic peptides are used to study the mechanisms of enzyme-substrate reactions. adventchembio.com By creating analogs that mimic the natural substrate, researchers can investigate the active sites of enzymes and develop inhibitors that can modulate their activity. adventchembio.com This is particularly relevant in drug discovery, where enzyme inhibition is a common therapeutic strategy. labmartgh.com For example, this compound has been used in the synthesis of inhibitors for bacterial UDP-sugar processing enzymes, which are of interest in the development of new antibacterial agents. nih.gov
This compound is instrumental in the creation of peptide libraries for high-throughput screening. adventchembio.com These libraries consist of a large number of different peptides that can be rapidly screened for biological activity. kobv.de This approach is a powerful tool in drug discovery and other areas of biological research for identifying new lead compounds. adventchembio.comcreative-peptides.com The use of Fmoc-protected amino acids like this compound is standard in the solid-phase peptide synthesis (SPPS) methods used to generate these libraries. kobv.demedsci.org
Role in Structural Biology Studies
In the field of structural biology, synthetic peptides created using this compound are valuable tools for investigating the intricate world of proteins. adventchembio.com
Understanding how proteins fold into their unique three-dimensional structures is a fundamental goal of structural biology. Synthetic peptides, the construction of which is facilitated by this compound, are used to study protein folding mechanisms and the interactions between different protein domains. adventchembio.com The process of protein folding is complex, often proceeding through intermediate states. libretexts.org Scientists propose a "nucleation-condensation" mechanism where a diffuse nucleus of secondary and tertiary interactions initiates a general collapse into a structure similar to the native state. uvt.ro By synthesizing specific peptide fragments, researchers can probe these interactions and gain insights into the forces that govern the folding process. adventchembio.comuvt.ro
Mimicry of Protein Active Sites
The precise structure of a protein's active site is crucial to its function. Researchers utilize this compound to construct synthetic peptides that mimic these active sites, providing valuable tools for studying biological processes. Since glutamic acid is frequently found in the active sites of enzymes, incorporating this compound into peptide sequences allows for the creation of substrate analogs. sigmaaldrich.comulisboa.pt These synthetic mimics are instrumental in investigating enzyme-substrate recognition, identifying protein binding sites, and elucidating reaction mechanisms. sigmaaldrich.com
By building peptides that replicate the key residues and conformation of a natural active site, scientists can design and test novel enzyme inhibitors. ulisboa.pt This approach was notably used in the synthesis of peptides designed to mimic the phosphotyrosyl group, a critical component in the active sites of many signaling proteins. creative-diagnostics.com The ability to create these tailored molecular tools is essential for understanding protein function and for the rational design of new therapeutic agents.
Development of Linkers and Bioconjugation Strategies
This compound is not only a component of the final peptide sequence but also a versatile starting point for the development of sophisticated linker molecules used in bioconjugation.
Linker in Multi-Small Molecule Conjugates
A significant application of this compound is its use as a linker in the creation of multi-small molecule conjugates. sigmaaldrich.com This is particularly evident in the development of advanced drug delivery systems. Research has demonstrated its role in preparing derivatives of the chemotherapy agent paclitaxel (PTX). sigmaaldrich.comcreative-diagnostics.comcreative-diagnostics.com In this context, the glutamic acid derivative acts as a scaffold or linker, allowing for the attachment of multiple drug molecules to a single carrier, potentially enhancing therapeutic efficacy and targeting. creative-diagnostics.comgoogle.com
Traceless Linkers for Challenging Protein Syntheses
In the complex field of chemical protein synthesis, especially for proteins that are difficult to express or purify, "traceless" linkers are invaluable. These linkers temporarily modify a peptide to improve its properties, such as solubility, and can be removed without leaving any residual atoms. This compound serves as a key starting material in the synthesis of such advanced tools. scholaris.ca
A notable example is the creation of Fmoc-Glu(AlHx)-OH, an allyl-based linker designed for the temporary attachment of solubilizing tags. usbio.netmedchemexpress.com This linker, synthesized from this compound, is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and is stable under various conditions. usbio.net It can be incorporated into highly insoluble peptide segments, like those of the bacteriocin (B1578144) AS-48, to facilitate purification and subsequent ligation steps. medchemexpress.com The linker and its solubilizing tag are later cleaved tracelessly under mild, aqueous conditions, yielding the native protein. usbio.netmedchemexpress.com
Biomedical Research Applications
The utility of this compound extends into direct biomedical applications, from the development of new diagnostic tools to the creation of next-generation vaccines.
Biomarkers in Diagnostic Assays
While this compound is not typically a biomarker itself, it is a critical reagent for synthesizing peptides used in the development of diagnostic assays. adventchembio.com Derivatives of the compound are incorporated into peptide-based assays designed for the sensitive detection of biomarkers for various diseases. creative-diagnostics.com
A prominent area of application is in Alzheimer's disease research. This compound is listed as a key chemical used in the solid-phase synthesis of specific fragments of the Amyloid-β (Aβ) peptide. google.comutwente.nl These synthetic peptide epitopes are then used to screen for and characterize antibodies that can bind to the toxic oligomeric forms of Aβ, a crucial step in developing diagnostic immunoassays for the disease. google.com Furthermore, companies that develop diagnostics utilize complex antigens containing the Glu(OtBu) moiety, often conjugated to carrier proteins, to generate antibodies for use in commercial ELISA kits, such as those for monitoring the therapeutic drug Liraglutide. creative-diagnostics.com
Synthetic Antigens for Vaccine Development
The design of effective vaccines often relies on the use of specific, well-defined synthetic antigens that can elicit a targeted immune response. Fmoc-peptides are widely used for this purpose, and this compound is an important building block in their synthesis. adventchembio.com Research has shown that peptides incorporating the D-enantiomer, Fmoc-D-Glu-OtBu, can act as adjuvants, synergizing with other vaccine components to enhance the immune response. utwente.nl
In one strategy for creating a supramolecular protein vaccine, this compound was used to create a self-assembling peptide. The this compound was conjugated to the side chain of a lysine (B10760008) residue within a larger peptide sequence, contributing to a final molecule capable of co-assembling with protein antigens to form hydrogels that act as a vaccine delivery vehicle. This approach highlights the compound's role in constructing complex, functional biomaterials for advanced vaccine design.
Analytical and Characterization Methodologies for Fmoc Glu Otbu and Its Peptide Conjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-Glu-OtBu, ensuring that the N-α-Fmoc group and the γ-tert-butyl ester are correctly installed on the glutamic acid backbone.
Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. rsc.orgnih.gov The FTIR spectrum of this compound will exhibit characteristic absorption bands, including N-H stretching vibrations (around 3300 cm⁻¹) from the carbamate (B1207046) linkage, C=O stretching bands (around 1700 cm⁻¹) corresponding to the carboxylic acid, the tert-butyl ester, and the Fmoc carbamate, and aromatic C=C stretching from the fluorenyl group. rsc.orgnih.gov Raman spectroscopy offers complementary data, also identifying the key functional groups. nih.gov
Chromatographic Methods for Purity Assessment and Enantioseparation
Chromatographic techniques are central to determining the chemical and stereochemical purity of this compound, which is critical for its use in solid-phase peptide synthesis (SPPS).
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. sigmaaldrich.comsigmaaldrich.comlabmartgh.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected, typically by UV absorbance at wavelengths around 220 nm or 254 nm. nih.govphenomenex.com Commercial suppliers often guarantee a purity of ≥98.0% or higher as determined by HPLC. sigmaaldrich.comsigmaaldrich.cominnospk.com Thin-Layer Chromatography (TLC) is another method used for a rapid and qualitative assessment of purity, often as a preliminary check. sigmaaldrich.com
Enantioseparation: Ensuring the enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides. Chiral HPLC is the primary method for enantioseparation. phenomenex.comnih.gov Polysaccharide-based chiral stationary phases (CSPs) have proven effective for separating the enantiomers of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.com Studies have compared different CSPs for their ability to resolve various Fmoc-amino acids, including Fmoc-Glu(OtBu)-OH. phenomenex.comnih.gov
The following table summarizes the enantioseparation of Fmoc-Glu(OtBu)-OH on two different quinine-based chiral stationary phases under hydro-organic liquid chromatographic conditions.
| Chiral Stationary Phase (CSP) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) | Elution Order |
| ZWIX(+)™ | 1.66 | 1.17 | 2.13 | D < L |
| QN-AX™ | 5.01 | 1.64 | 8.86 | D < L |
| Data sourced from a comparative study on enantioseparations of Nα-Fmoc proteinogenic amino acids. nih.gov |
As the data indicates, the QN-AX™ column provided significantly higher retention, selectivity, and baseline resolution for the enantiomers of Fmoc-Glu(OtBu)-OH compared to the ZWIX(+)™ phase under the tested conditions. nih.gov
Mass Spectrometry for Product Characterization
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for the characterization of its resulting peptide conjugates. lew.ro It provides precise mass-to-charge ratio (m/z) data, which is used to verify the identity of a compound and the sequence of a peptide.
For this compound, MS analysis confirms the expected molecular weight (425.5 g/mol ). nih.gov In the context of peptide synthesis, MS is used at various stages. After a peptide has been synthesized using this compound as a building block, its total mass is determined to confirm the successful incorporation of all amino acids. nih.gov
Tandem mass spectrometry (MS/MS) is particularly powerful for characterizing peptide conjugates. lew.ro In an MS/MS experiment, a specific peptide ion is isolated and fragmented. The resulting fragment ions provide sequence information, allowing for the verification of the amino acid order and the location of any modifications. This technique is crucial for confirming the correct assembly of peptides containing this compound and for identifying any potential side reactions or degradation products. lew.ronih.gov
Future Perspectives and Emerging Research Avenues in Fmoc Glu Otbu Chemistry
Innovations in Protecting Group Chemistry and Linker Technologies
The foundation of modern peptide synthesis lies in the orthogonal protection strategy, with the Fmoc/tBu combination being a cornerstone. rsc.orgbiosynth.com While effective, challenges such as peptide aggregation can arise. To address this, research is ongoing to develop new protecting groups that are used alongside the standard Fmoc/tBu-protected amino acids. For instance, new, highly bulky tert-butyl based protecting groups for the aspartic acid side chain have been developed to minimize the formation of aspartimide, a common side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net
Linker technology is another area of intense innovation. "Safety-catch" linkers, which are stable to both the acidic and basic conditions of Fmoc-SPPS but can be cleaved under specific conditions, offer greater flexibility in synthesizing complex peptides. acs.org For example, a sulfonamide "safety-catch" linker has been adapted for Fmoc-based synthesis, allowing the creation of peptide thioesters necessary for native chemical ligation. acs.org Furthermore, specialized linkers are being developed to facilitate the synthesis of peptide derivatives like peptide alcohols and to minimize side reactions such as diketopiperazine formation. sigmaaldrich.com The development of novel linker technologies expands the capabilities of SPPS, enabling the creation of peptides with unique C-terminal modifications.
| Technology | Innovation | Relevance to Fmoc-Glu-OtBu | Key Findings |
| Protecting Groups | Development of bulkier side-chain protecting groups (e.g., for Asp) | Complements the Fmoc/tBu strategy to reduce side reactions like aspartimide formation. | New derivatives are effective in minimizing by-products during Fmoc removal steps. nih.govresearchgate.net |
| Linker Technology | "Safety-catch" linkers (e.g., modified sulfonamide linkers) | Enables synthesis of peptide thioesters for ligation while being compatible with standard this compound protocols. | Allows for the creation of complex glycoproteins through a combination of SPPS and native chemical ligation. acs.org |
| Linker Technology | Trityl-based resins | Recommended for C-terminal residues prone to side reactions, improving overall synthesis purity. | Reduces diketopiperazine formation and prevents reattachment of the peptide to the resin during cleavage. sigmaaldrich.com |
Integration with Hybrid Synthesis Approaches and Native Chemical Ligation
The synthesis of large proteins is often beyond the scope of linear SPPS. Hybrid approaches, which combine the strengths of solid-phase and solution-phase synthesis, are critical. This compound is instrumental in the Fmoc-SPPS of protected peptide fragments, which are then purified and joined together in solution.
A paramount technique in this domain is Native Chemical Ligation (NCL). NCL allows for the chemoselective reaction of two unprotected peptide fragments—one with a C-terminal thioester and the other with an N-terminal cysteine—to form a native peptide bond. nih.govnih.gov While this compound is not directly at the ligation site, its use in the efficient SPPS of the required peptide segments is crucial. acs.orgnih.gov The NCL methodology has been a boon to protein chemists, enabling the synthesis of proteins that were previously inaccessible. nih.gov Ongoing research aims to expand the scope of NCL to non-cysteine ligation sites, which would further enhance the power of these hybrid strategies.
Expansion into Novel Biomaterials and Nanotechnology Applications
The self-assembly properties of Fmoc-amino acids and short peptides are being harnessed to create a new generation of biomaterials and nanostructures. nih.govrsc.org The Fmoc group, with its aromatic and hydrophobic nature, can drive the self-assembly process through π-stacking interactions, leading to the formation of nanofibers, hydrogels, and other ordered structures. nih.govbeilstein-journals.org
Peptides incorporating glutamic acid are of particular interest due to the carboxylic acid side chain, which can impart pH-responsiveness and other functionalities to the resulting materials. These self-assembled peptide nanostructures are being explored for a wide array of biomedical applications, including drug delivery, tissue engineering, and as antimicrobial agents. nih.govnih.gov The precise control over the peptide sequence, enabled by using building blocks like this compound, allows for the fine-tuning of the properties of these nanomaterials. nih.gov For example, Fmoc-dipeptides can form hydrogels that serve as scaffolds for cell culture, mimicking the extracellular matrix. nih.govresearchgate.net
Continued Optimization for Sustainable Peptide Manufacturing
There is a significant push within the chemical industry to develop greener and more sustainable manufacturing processes. ambiopharm.com In peptide synthesis, which traditionally uses large quantities of hazardous solvents and reagents, this is a particularly important goal. rsc.orgambiopharm.com The Fmoc/tBu strategy is at the center of many of these green chemistry initiatives.
Research is focused on several key areas to improve sustainability:
Solvent Reduction: New protocols are being developed to minimize solvent use. For instance, an "in-situ Fmoc removal" strategy combines the coupling and deprotection steps, which can save up to 75% of the solvent typically used for washing. tandfonline.comrsc.org
Greener Solvents: Efforts are underway to replace commonly used solvents like N,N-dimethylformamide (DMF) with more environmentally friendly alternatives. rsc.org
Atom Economy: The use of protecting groups inherently lowers the atom economy of a synthesis. ambiopharm.com Optimizing reaction conditions and developing more efficient reagents can help to mitigate this.
Alternative Reagents: Replacing hazardous reagents, such as piperidine (B6355638), with alternatives like 4-methylpiperidine (B120128) (4-MP) is being explored to reduce waste and improve product purity. advancedchemtech.com
These optimizations aim to reduce the environmental footprint of peptide manufacturing, making the production of peptide-based therapeutics and other materials more sustainable in the long term. ambiopharm.com
Q & A
Q. What is the standard protocol for incorporating Fmoc-Glu-OtBu into solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound is typically introduced during SPPS using automated synthesizers. The protocol involves:
- Resin Preparation : Use low-load Wang resin (e.g., Fmoc-Lys(Mtt)-Wang resin) to minimize steric hindrance .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .
- Coupling : Activate this compound with hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIPCI) in DMF. Double coupling (2 × 30 min) ensures >99% efficiency, monitored by Kaiser test .
- OtBu Protection : The tert-butyl group remains intact during synthesis, requiring final cleavage with trifluoroacetic acid (TFA) .
Q. How should this compound be purified post-synthesis, and what purity thresholds are acceptable?
Methodological Answer:
- Purification : Use reversed-phase HPLC with a C18 column. Mobile phase: gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) .
- Purity Standards : Acceptable batches must show ≥99.0% HPLC purity and ≥99.8% enantiomeric excess (ee) to prevent chiral cross-contamination .
- Validation : Confirm mass via MALDI-MS (expected m/z: 425.47) and retention time via UPLC (e.g., Rt = 8.6–9.7 min under specific methods) .
Q. What role does the γ-tert-butyl ester (OtBu) play in this compound during peptide assembly?
Methodological Answer: The OtBu group:
- Protects the γ-carboxyl of glutamic acid, preventing undesired side-chain interactions during coupling .
- Enables Orthogonal Deprotection : Remains stable under basic Fmoc deprotection conditions (piperidine) but is cleaved with TFA during resin cleavage .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Methodological Answer:
- Double Coupling : Use two consecutive couplings (30 min each) with HOBt/DIPCI or HBTU/DIEA to overcome steric hindrance .
- Microwave-Assisted Synthesis : Reduce reaction time (5–10 min at 50°C) while maintaining >98% efficiency .
- Side-Chain Modifications : For highly hindered sequences, substitute OtBu with more labile groups (e.g., allyl esters) for easier post-synthesis modifications .
Q. What strategies mitigate side reactions during this compound incorporation in acidic environments?
Methodological Answer:
- Avoid Prolonged Acid Exposure : Limit TFA exposure during resin cleavage to <2 hr to prevent tert-butyl group migration .
- Use Scavengers : Add 5% triisopropylsilane (TIS) and 5% H₂O to TFA to quench carbocation intermediates .
- Monitor via LCMS : Detect aspartimide formation (m/z shifts) and adjust coupling protocols if β-elimination occurs .
Q. How does this compound facilitate orthogonal protection in branched peptide synthesis?
Methodological Answer:
Q. What are the applications of this compound in synthesizing antibody-drug conjugate (ADC) linkers?
Methodological Answer:
- Spacer Design : this compound introduces glutamic acid as a hydrophilic spacer between cytotoxic payloads and antibodies. Example: Coupling with 20-(tert-butoxy)-20-oxoicosanoic acid enhances solubility .
- Controlled Release : The OtBu group ensures stability during conjugation, with TFA cleavage post-conjugation enabling payload release .
Data Contradictions and Resolutions
- Coupling Efficiency : recommends double coupling for steric hindrance, while uses single coupling for linear sequences. Resolution: Optimize based on sequence complexity via Kaiser test .
- Deprotection Conditions : Some protocols use HFIP for Mtt removal (), whereas others prefer hydrazine for Dde (). Select based on resin compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
